molecular formula C23H21N3O2S B2571145 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(methylthio)nicotinamide CAS No. 1211030-26-0

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(methylthio)nicotinamide

Cat. No. B2571145
CAS RN: 1211030-26-0
M. Wt: 403.5
InChI Key: QFUAJRSFXJEKDS-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(methylthio)nicotinamide, also known as BQNMT, is a novel compound that has attracted attention in the scientific community due to its potential applications in the field of drug discovery. BQNMT is a small molecule with a molecular weight of 465.6 g/mol and a chemical formula of C26H24N4O2S.

Scientific Research Applications

Alkaloid Formation and Biochemical Basis for Addiction

  • Alkaloids such as tetrahydropapaveroline, derived from the biogenic amine dopamine, are influenced by alcohol and its metabolite acetaldehyde, suggesting a biochemical basis for alcohol addiction. The inhibition of nicotinamide-adenine dinucleotide-linked aldehyde dehydrogenase by acetaldehyde augments the formation of these alkaloids, which could be pharmacologically significant due to the brain's limited capacity to oxidize aldehydes, potentially facilitating addiction processes (Davis & Walsh, 1970).

Inhibition of Nicotinamide N-Methyltransferase (NNMT)

  • Small molecule inhibitors of NNMT, including quinolinium analogues, have been identified, offering insights into their therapeutic potential for treating metabolic and chronic diseases. NNMT plays a critical role in the methylation of xenobiotics, and its inhibition could direct future drug design to address conditions associated with abnormal NNMT activity (Neelakantan et al., 2017).

Novel Assays for NNMT Activity

  • A noncoupled fluorescent assay for real-time monitoring of NNMT activity has been developed, facilitating direct detection of the enzyme's product, 1-methylquinolinium. This method provides accurate kinetic data and a robust platform for high-throughput screening of NNMT inhibitors, potentially advancing the discovery of novel therapeutic agents for diseases linked to NNMT activity (Neelakantan et al., 2017).

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-29-23-19(8-5-13-24-23)22(28)25-18-10-11-20-17(14-18)9-12-21(27)26(20)15-16-6-3-2-4-7-16/h2-8,10-11,13-14H,9,12,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUAJRSFXJEKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(methylthio)nicotinamide

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